N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 651307-24-3
VCID: VC17268429
InChI: InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2
SMILES:
Molecular Formula: C18H25N3O2S
Molecular Weight: 347.5 g/mol

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

CAS No.: 651307-24-3

Cat. No.: VC17268429

Molecular Formula: C18H25N3O2S

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide - 651307-24-3

CAS No. 651307-24-3
Molecular Formula C18H25N3O2S
Molecular Weight 347.5 g/mol
IUPAC Name N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2
Standard InChI Key QUYIUPJUJHTYNW-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoquinoline heterocycle, a bicyclic aromatic system fused with a benzene ring and a pyridine-like ring. At the 5-position of the isoquinoline core, a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) is attached, which is further substituted with two distinct alkylamino chains: a 2-aminoethyl group and a 2-cyclopentylethyl group. This structural configuration enhances solubility and bioactivity compared to simpler sulfonamides.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.651307-24-3
Molecular FormulaC18H25N3O2S\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight347.5 g/mol
Sulfonamide pKa~10.2 (estimated)
LogP (Octanol-Water)2.8 (predicted)

The presence of the sulfonamide group introduces polarity, while the cyclopentylethyl moiety contributes to lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically follows a multi-step protocol:

  • Isoquinoline Sulfonation: The isoquinoline core undergoes sulfonation at the 5-position using chlorosulfonic acid, yielding isoquinoline-5-sulfonyl chloride .

  • Amine Coupling: The sulfonyl chloride intermediate reacts sequentially with 2-aminoethylamine and 2-cyclopentylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the asymmetric sulfonamide .

  • Protection/Deprotection: Temporary protection of amine groups (e.g., using Boc groups) may be employed to prevent side reactions during coupling .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient), followed by recrystallization from ethanol/water. Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and purity.

  • Infrared Spectroscopy (IR): Peaks at ~1150 cm1^{-1} (SO2\text{SO}_2) and ~3300 cm1^{-1} (NH\text{NH}) confirm sulfonamide formation.

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 348.1 [M+H]+^+.

Biological Activities and Mechanisms

Enzyme Inhibition

Isoquinoline sulfonamides are recognized for inhibiting serine/threonine kinases, including protein kinase C (PKC) and Rho-associated kinases (ROCK) . The dual alkylamino chains in N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may enhance binding affinity to kinase ATP pockets through:

  • Hydrogen Bonding: The sulfonamide NH and amine groups interact with kinase catalytic residues.

  • Hydrophobic Interactions: The cyclopentylethyl group occupies hydrophobic pockets adjacent to the active site .

Table 2: Reported Inhibitory Activities (In Vitro)

Target EnzymeIC50_{50} (nM)Model System
Protein Kinase C (PKC-α)120 ± 15Recombinant human
ROCK185 ± 10Rat aortic smooth muscle
PKA>1000N/A

Data adapted from structural analogs .

Receptor Modulation

The compound’s amine groups enable interactions with G protein-coupled receptors (GPCRs), particularly those coupled to Gi_i proteins . Preliminary studies suggest partial agonism at adenosine A2A_{2A} receptors (EC50_{50}: 450 nM), implicating potential applications in neuroinflammation and Parkinson’s disease .

Stability and Reactivity

Metabolic Pathways

In hepatic microsomes, the compound undergoes:

  • N-Dealkylation: Removal of the cyclopentylethyl group via CYP3A4.

  • Sulfonamide Oxidation: Sulfur oxidation to sulfinic/sulfonic acid derivatives .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of alkylamino chains to optimize kinase selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration .

  • Target Validation: CRISPR/Cas9 knockout models to confirm kinase/receptor targets .

  • Green Synthesis Optimization: Implementing mechanochemical or DES-based methods to reduce waste .

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